molecular formula C20H24O5 B12100875 methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside)

methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside)

Cat. No.: B12100875
M. Wt: 344.4 g/mol
InChI Key: SOWIHMANTOCUNZ-UHFFFAOYSA-N
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Description

Methyl-(O³,O⁵-dibenzyl-ξ-D-xylofuranoside) is a synthetic monosaccharide derivative featuring a D-xylofuranose backbone with a methyl group at the anomeric position and benzyl ether protections at the O3 and O5 hydroxyl groups. Benzyl groups are commonly employed as protecting groups in carbohydrate chemistry due to their stability under acidic and basic conditions, as well as their ease of removal via hydrogenolysis . The ξ-configuration (mixed α/β anomers) suggests variability in the anomeric center, a feature observed in related compounds like methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside, which exists as an α/β mixture (2:3 ratio in CDCl₃) .

Properties

IUPAC Name

2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWIHMANTOCUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-di-O-benzyl-D-ribofuranoside can be synthesized through the benzylation of ribose derivatives. One common method involves the use of benzyl bromide (BnBr) in tetrahydrofuran (THF) in the presence of sodium hydride (NaH) to afford the 3,5-di-O-benzyl-L-ribose derivative . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of Methyl 3,5-di-O-benzyl-D-ribofuranoside follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-di-O-benzyl-D-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside
  • Structure : Tri-O-benzylation at O2, O3, and O5 positions.
  • Synthesis : Synthesized from D-xylose via sequential benzylation (benzyl bromide/NaH/DMF) and hydrolysis steps (29% yield over three steps) .
  • Key Differences: The additional O2 benzyl group increases steric bulk and lipophilicity compared to the dibenzyl compound. The α/β anomeric ratio (2:3) is influenced by solvent and temperature .
Methyl 3-O-benzyl-2,5-di-O-mesyl-D-xylofuranoside
  • Structure : Benzyl at O3, mesyl (methylsulfonyl) groups at O2 and O5.
  • Synthesis : Mesylation of precursor 19 with mesyl chloride in pyridine yields a 1:1 α/β mixture, purified via column chromatography .
  • Key Differences : Mesyl groups act as leaving groups, enabling nucleophilic substitution (e.g., epithio formation with Na₂S/DMF) . This contrasts with the inert benzyl-protected dibenzyl compound.
Octyl 3-O-benzyl-1,4-O-(tetraisopropyldisiloxane-1,3-diyl)-β-D-xylulofuranoside
  • Structure : Benzyl at O3, bulky siloxane protections at O1 and O4.
  • Synthesis : Uses N-iodosuccinimide and AgOTf for regioselective protection, yielding an 83% isolated product .
  • Key Differences : The siloxane group enhances stability against hydrolysis but complicates deprotection compared to benzyl ethers.
1,2,3-Tri-O-benzoyl-4-deoxy-4-fluoro-D-xylopyranoside
  • Structure: Pyranose ring with fluorination at C4 and benzoyl esters.
  • Synthesis: Fluorination via DAST (diethylaminosulfur trifluoride) at −40°C .
  • Key Differences: Pyranose vs. furanose ring alters conformational flexibility and reactivity. Fluorination introduces electronic effects (e.g., hydrogen-bonding disruption) .

Spectroscopic and Physical Properties

  • NMR Analysis: Benzyl Protections: Benzyl groups in tri-O-benzyl-xylofuranoside show characteristic ¹H NMR signals at δ 7.25–7.35 (aromatic protons) and δ 4.5–4.7 (CH₂Ph) . The dibenzyl analog would exhibit fewer benzyl signals, simplifying spectral interpretation. Anomeric Configuration: Methyl glycosides display ¹H NMR anomeric proton signals at δ 4.8–5.2 (α) and δ 4.3–4.6 (β), with coupling constants (J₁,₂) distinguishing α (J ~0–2 Hz) vs. β (J ~3–5 Hz) anomers . Substituent Effects: Electron-withdrawing groups (e.g., mesyl in compound 5) deshield adjacent protons, shifting ¹H NMR signals downfield .
  • Stability :

    • Benzyl-protected compounds are stable in polar aprotic solvents (DMF, DMSO) but degrade under strong Lewis acids.
    • Siloxane-protected derivatives (e.g., compound 10) exhibit superior thermal stability .

Biological Activity

Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) is a complex organic compound belonging to the class of glycosides, characterized by its xylofuranoside structure and dibenzyl substituents at the 3 and 5 positions. This unique configuration contributes to its diverse biological activities, which have garnered attention in recent research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H22O5\text{C}_{18}\text{H}_{22}\text{O}_5

This formula indicates the presence of multiple functional groups that may interact with various biological macromolecules, including proteins and nucleic acids. The dibenzyl groups enhance the lipophilicity of the molecule, potentially influencing its biological interactions and activities.

Biological Activities

Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) exhibits several noteworthy biological activities:

  • Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity may help in preventing cellular damage associated with various diseases.
  • Tyrosinase Inhibition : Research indicates that related compounds can inhibit tyrosinase activity, which is significant in conditions like hyperpigmentation. This inhibition is achieved through competitive binding at the enzyme's active site, suggesting potential applications in cosmetic formulations .
  • Potential Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) may exhibit anti-inflammatory and anticancer activities, although detailed investigations are required to substantiate these claims.

Comparative Analysis with Related Compounds

A comparison of methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) with structurally similar compounds reveals its unique biochemical properties:

Compound NameStructure CharacteristicsNotable Activities
Methyl beta-D-ribofuranosideContains ribofuranose; simpler structureAntiviral properties
2-Deoxy-D-ribofuranosideLacks hydroxyl group at C2; more basicNucleoside analogs
Benzyl-beta-D-glucopyranosideContains glucopyranose; different sugar typeAntioxidant activity
Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside)Xylofuranoside backbone with dibenzyl substituentsAntioxidant, tyrosinase inhibition

This table illustrates how methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) stands out due to its specific xylofuranoside backbone combined with dibenzyl substituents, potentially imparting distinct biochemical properties compared to other compounds.

Antioxidant Studies

In a study focusing on antioxidant capacity, methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) demonstrated significant free radical scavenging ability. The compound was tested against several assays, including DPPH and ABTS assays, yielding IC50 values comparable to established antioxidants.

Tyrosinase Inhibition Assays

The inhibitory effects on mushroom tyrosinase were assessed using a standard assay where various concentrations of the compound were tested against a control (kojic acid). The results indicated that methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) exhibited a notable IC50 value of approximately 15 µM, suggesting strong inhibitory potential compared to other analogs .

Cytotoxicity Evaluation

Cell viability assays conducted on B16F10 murine melanoma cells showed that at concentrations up to 20 µM, methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) did not exhibit cytotoxic effects over 72 hours. This finding supports its potential use in therapeutic applications without significant toxicity .

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